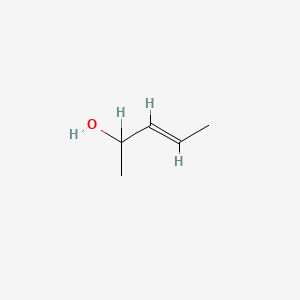
Methyl 1-propenyl carbinol, ca. 91% trans, 96%
説明
“Methyl 1-propenyl carbinol” is a chemical compound with the molecular formula C5H10O . It is also known as “Methyl 1-propenyl carbinol”. The compound contains a propenyl group, which in organic chemistry has the formula CH=CHCH3 .
Molecular Structure Analysis
The molecular structure of “Methyl 1-propenyl carbinol” involves a propenyl group attached to a methyl group. The propenyl group consists of a double bond and a single bond, which allows for the possibility of cis-trans isomerism . The exact structure would depend on the orientation of these bonds.Chemical Reactions Analysis
“Methyl 1-propenyl carbinol” likely participates in reactions typical of alcohols and alkenes. Alcohols can undergo reactions such as dehydration to form alkenes, or they can be oxidized to form aldehydes, ketones, or carboxylic acids. Alkenes can participate in addition reactions, such as the addition of a halogen or hydration to form an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 1-propenyl carbinol” would be influenced by its functional groups. As an alcohol, it would be expected to form hydrogen bonds, making it polar and potentially soluble in water. The presence of the alkene group could make it less dense than water .科学的研究の応用
. .
Production
3-PENTEN-2-OL can be prepared by the inoculation of biofilms of M. mesophilicum with P. viridicatum .
Food Industry
3-PENTEN-2-OL is a constituent of the kiwi fruit . It contributes to the unique flavor profile of the fruit, making it an important compound in the food industry.
Analytical Chemistry
3-PENTEN-2-OL can be analyzed by multidimensional gas chromatography-olfactometry (GC-O) . This makes it a useful compound in analytical chemistry, particularly in the analysis of complex mixtures.
作用機序
Mode of Action
The mode of action of 3-PENTEN-2-OL is not well-documented. It is known to be an alcohol prepared by the inoculation of biofilms of M. mesophilicum with P. viridicatum .
Biochemical Pathways
It is known to be a constituent of the kiwi fruit that can be analyzed by multidimensional gas chromatography-olfactometry (gc-o) .
将来の方向性
The future directions for “Methyl 1-propenyl carbinol” could involve further exploration of its reactivity and potential applications. For instance, its reactivity as an alcohol and an alkene could be exploited in the synthesis of new compounds. Additionally, its potential to exist as cis-trans isomers could be of interest in studies of stereochemistry .
特性
IUPAC Name |
(E)-pent-3-en-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYMQFMQRRNLCY-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316091 | |
| Record name | (3E)-3-Penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Penten-2-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10822 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
6.01 [mmHg] | |
| Record name | 3-Penten-2-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10822 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3899-34-1, 1569-50-2 | |
| Record name | (3E)-3-Penten-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3899-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Penten-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Penten-2-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3E)-3-Penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-3-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Penten-2-ol, (3E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of 3-penten-2-ol?
A1: The molecular formula for 3-penten-2-ol is C5H10O, and its molecular weight is 86.13 g/mol. []
Q2: Are there any specific spectroscopic data available for 3-penten-2-ol?
A2: While the provided research doesn't delve into specific spectroscopic data, general information like IR, NMR, and GC analysis is mentioned as methods to assess reagent purity for 3-penten-2-one. [] Researchers interested in specific spectroscopic data are encouraged to consult dedicated databases.
Q3: Is there a difference in the properties of (Z)- and (E)-3-penten-2-ol isomers?
A3: Yes, the (Z)- and (E)- isomers of 3-penten-2-ol have different physical and chemical properties. For example, their boiling points and reactivity in chemical reactions can differ. [, ]
Q4: Is there information on the stability of 3-penten-2-ol under various conditions?
A4: While specific stability data isn't extensively covered, the research suggests that 3-penten-2-one, a related compound, is best stored refrigerated and handled with caution as it is moderately toxic and a lachrymator. [] Similar precautions might be applicable to 3-penten-2-ol.
Q5: What are the main applications of 3-penten-2-ol?
A5: 3-Penten-2-ol is mainly used as a building block in organic synthesis. For example, it has been used in the synthesis of unit A of cryptophycins, a family of potent antitumor agents. [] It is also a volatile flavor compound found naturally in various fruits, including kiwi, melon, and guava, contributing to their characteristic aromas. [, , , ]
Q6: What types of reactions is 3-penten-2-ol commonly involved in?
A6: The research highlights the involvement of 3-penten-2-ol in reactions such as:
- Dehydration: It can be dehydrated to form dienes, which can further undergo cycloaddition reactions. [, ]
- Cyclodimerization: In the presence of an acid catalyst, it can undergo dehydrative cyclodimerization, leading to the formation of compounds like limonene derivatives. [, ]
- Cycloaddition: It reacts with cyclopentadiene under acidic conditions, yielding norbornene derivatives through a stepwise Diels-Alder-like cyclization. [, , ]
- Photooxygenation: It undergoes photooxygenation in nonpolar solvents, and subsequent reactions can yield 1,2,4-trioxanes, some of which exhibit antimalarial activity. []
Q7: Can 3-penten-2-ol be used as a starting material in the synthesis of more complex molecules?
A7: Yes, 3-penten-2-ol serves as a valuable starting material in organic synthesis. It's been used to synthesize unit A of cryptophycins, potent antitumor agents, highlighting its versatility in constructing complex molecules. []
Q8: What is the role of 3-penten-2-ol as a flavor compound?
A8: 3-Penten-2-ol contributes to the unique aroma profiles of various fruits like kiwi, melon, and guava. It's often found in trace amounts and contributes to the overall sensory experience of these fruits. [, , , ]
Q9: Does 3-penten-2-ol exhibit any catalytic properties itself?
A9: The provided research focuses on 3-penten-2-ol as a reactant or a product in various chemical reactions and doesn't elaborate on its own catalytic properties.
Q10: Can 3-penten-2-ol be hydrogenated?
A10: Yes, 3-penten-2-ol can be hydrogenated over palladium catalysts. The product distribution depends on the reaction conditions and the nature of the catalyst support. [, ] For instance, using a Pd/TiO2 catalyst can lead to both hydrogenation and isomerization products. []
Q11: Has computational chemistry been used to study the reactions of 3-penten-2-ol?
A11: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of 3-penten-2-ol epoxidation by peroxyformic acid. These studies have provided valuable insights into the transition state structures involved in the reaction and helped explain the observed stereoselectivity. [, ]
Q12: How do structural modifications to 3-penten-2-ol influence its reactivity?
A12: The position and stereochemistry of the double bond and the hydroxyl group in 3-penten-2-ol significantly impact its reactivity and the stereochemistry of the products formed. This is evident in its reactions, such as epoxidation, where different diastereomers are formed depending on the spatial arrangement of these groups. [, , ]
Q13: How does the position of the double bond affect the hydrogenation of 3-penten-2-ol?
A13: The position of the double bond in 3-penten-2-ol affects its adsorption on the catalyst surface and, consequently, the hydrogenation rate and selectivity. This effect has been observed in studies comparing the hydrogenation of various unsaturated alcohols, including 3-penten-2-ol isomers. [, ]
Q14: Are there specific formulation strategies to improve the stability of 3-penten-2-ol?
A14: While the research doesn't detail specific formulation strategies for 3-penten-2-ol, general practices for handling volatile organic compounds, like storage under inert atmosphere and refrigeration, are likely applicable.
Q15: What analytical techniques are used to detect and quantify 3-penten-2-ol?
A15: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely used for the identification and quantification of 3-penten-2-ol in various matrices, including fruits, essential oils, and reaction mixtures. [, , , , , , ]
Q16: Can solid-phase microextraction (SPME) be used to analyze 3-penten-2-ol?
A16: Yes, SPME coupled with GC-MS is a suitable technique for analyzing 3-penten-2-ol in complex matrices like propolis. This method offers advantages like simplicity, sensitivity, and solvent-free extraction. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



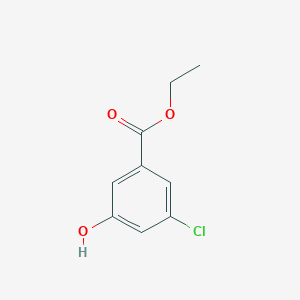

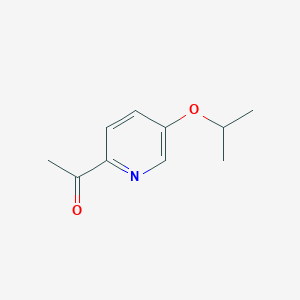
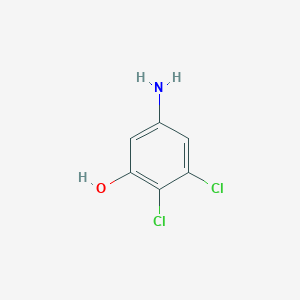




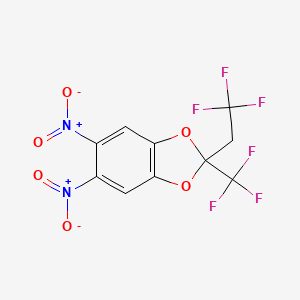

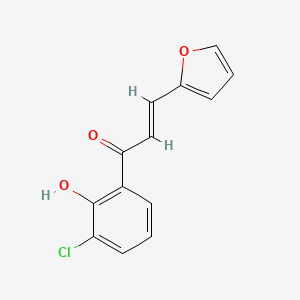
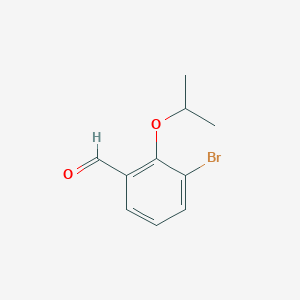

![4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile](/img/structure/B6325389.png)